1,4-Bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine
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Overview
Description
1,4-Bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine is a complex organic compound characterized by the presence of two pyridine rings substituted with chloro and trifluoromethyl groups, connected via a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with piperazine under controlled conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high efficiency .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions, optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 1,4-Bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the piperazine ring.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups replacing the chloro atoms .
Scientific Research Applications
1,4-Bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 1,4-Bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
3-Chloro-5-(trifluoromethyl)pyridine: Shares the trifluoromethyl and chloro substituents but lacks the piperazine moiety.
1-(3-Trifluoromethylphenyl)piperazine: Contains a piperazine ring but with different substituents on the aromatic ring.
Uniqueness: 1,4-Bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity. The presence of both chloro and trifluoromethyl groups, along with the piperazine ring, makes it a versatile compound for various applications .
Properties
IUPAC Name |
1,4-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2F6N4/c17-11-5-9(15(19,20)21)7-25-13(11)27-1-2-28(4-3-27)14-12(18)6-10(8-26-14)16(22,23)24/h5-8H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHHNIGHOQLEGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2F6N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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